3-methylbutyl 4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(2)7-8-17-12(14)10-3-5-11(6-4-10)13(15)16/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOODDWVCAWHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191530 | |
| Record name | Isopentyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38120-06-8 | |
| Record name | 1-Butanol, 3-methyl-, 1-(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38120-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopentyl 4-nitrobenzoate | |
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| Record name | NSC6031 | |
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| Record name | Isopentyl 4-nitrobenzoate | |
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| Record name | Isopentyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.881 | |
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| Record name | ISOPENTYL 4-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Chemical Reactivity and Mechanistic Studies of 3 Methylbutyl 4 Nitrobenzoate
Hydrolysis Reaction Kinetics and Pathways
The hydrolysis of 3-methylbutyl 4-nitrobenzoate (B1230335) involves the cleavage of the ester bond to yield 4-nitrobenzoic acid and 3-methylbutan-1-ol. This transformation can be achieved under acidic, basic, or neutral conditions, with each pathway exhibiting distinct mechanistic features. While specific kinetic data for 3-methylbutyl 4-nitrobenzoate is not extensively documented in the literature, the well-studied hydrolysis of analogous esters, such as methyl and ethyl 4-nitrobenzoates, provides a strong basis for understanding its behavior. oieau.frepa.gov
Acid-Catalyzed Hydrolysis Mechanisms
In the presence of a strong acid, the hydrolysis of this compound is significantly accelerated. The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters is the AAC2 mechanism, which denotes an acid-catalyzed, acyl-oxygen cleavage, bimolecular process. epa.gov
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen atom by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling a molecule of 3-methylbutan-1-ol and regenerating the protonated carbonyl group of 4-nitrobenzoic acid.
Deprotonation: The final step involves the deprotonation of the protonated carboxylic acid to yield the final product, 4-nitrobenzoic acid, and regenerate the acid catalyst.
Studies on related compounds, such as cis- and trans-5-methyl-2-cyclohexenyl p-nitrobenzoate, have shown that acid-catalyzed hydrolysis proceeds via alkyl-oxygen cleavage and is proportional to the acid concentration. acs.orgacs.org
Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of esters is most efficient under basic conditions, a process commonly known as saponification. For this compound, this reaction is effectively irreversible due to the formation of the resonance-stabilized 4-nitrobenzoate anion. The accepted mechanism is the BAC2 mechanism, indicating a base-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.govpearson.com
The steps involved are:
Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.
Departure of the Leaving Group: The intermediate collapses, expelling the 3-methylbutoxide ion (the leaving group).
The presence of the electron-withdrawing nitro group in the para position of the benzoate (B1203000) ring significantly enhances the rate of base-catalyzed hydrolysis. This is because the nitro group helps to stabilize the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. Studies on substituted methyl benzoates have demonstrated that electron-withdrawing groups increase the saponification rate. For instance, methyl p-nitrobenzoate undergoes saponification faster than methyl benzoate itself. oieau.frpearson.com
| Ester | Relative Hydrolysis Rate (Base-Catalyzed) | Hammett Substituent Constant (σ) |
| Methyl 4-methoxybenzoate | Slower | -0.27 |
| Methyl benzoate | Reference | 0.00 |
| Methyl 4-chlorobenzoate | Faster | 0.23 |
| Methyl 4-nitrobenzoate | Significantly Faster | 0.78 |
| This table illustrates the effect of substituents on the rate of base-catalyzed hydrolysis of methyl benzoates, providing a basis for predicting the reactivity of this compound. oieau.fr |
Neutral Pathway Hydrolysis Investigations
In the absence of strong acids or bases, esters can still undergo hydrolysis, albeit at a much slower rate. This neutral hydrolysis involves the direct attack of a water molecule on the carbonyl carbon. oieau.fr The reaction is generally slow because water is a weaker nucleophile than the hydroxide ion.
Enzymatic Hydrolysis of Carboxylic Esters: Structural Influence on Reaction Rates
Enzymes, particularly hydrolases like esterases and lipases, are highly efficient catalysts for ester hydrolysis. nih.gov The rate and selectivity of enzymatic hydrolysis are profoundly influenced by the molecular structure of the ester substrate. acs.orgacs.org
For this compound, both the acyl (4-nitrobenzoyl) and the alkyl (3-methylbutyl) portions of the molecule would interact with the enzyme's active site. The key factors influencing the reaction rate include:
Steric Hindrance: The branched nature of the 3-methylbutyl group could present steric hindrance, potentially slowing down the rate of hydrolysis compared to a linear alkyl chain like n-pentyl. The enzyme's active site must be able to accommodate this branched structure.
Hydrophobicity: The isopentyl group is hydrophobic, which can influence how the substrate binds within the active site of the enzyme. The interplay between the hydrophobic alkyl chain and the more polar nitrobenzoyl group is critical for proper orientation and catalysis. mdpi.com
Electronic Effects: The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophilic residue (e.g., serine) in the enzyme's active site. semanticscholar.org
Studies on various polyesters have shown that factors like crystallinity and monomer composition significantly affect enzymatic degradation rates. acs.orgacs.org While not a polymer, the principles of substrate-enzyme interaction are transferable. The rate of hydrolysis of this compound by a specific enzyme would therefore be a complex function of its ability to fit within the active site and the electronic activation provided by the nitro group.
Reduction Chemistry of the Nitro Functionality
The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing moieties, most commonly an amine. A key challenge in the chemistry of compounds like this compound is the selective reduction of the nitro group without affecting the ester functionality.
Selective Reduction of Aromatic Nitro Groups
Several methods have been developed for the chemoselective reduction of aromatic nitro groups in the presence of ester groups. thieme-connect.comresearchgate.netsemanticscholar.org These methods are crucial for the synthesis of aromatic amines that also contain an ester moiety, which are valuable intermediates in pharmaceuticals and materials science.
Common reagents and systems for this selective transformation include:
Metal-Based Reductants: Systems like sodium borohydride (B1222165) (NaBH₄) in combination with a metal salt such as iron(II) chloride (FeCl₂) have proven highly effective. thieme-connect.comresearchgate.netsemanticscholar.org This combination shows high chemoselectivity, reducing the nitro group to an amine while leaving the ester group intact. Yields for such reactions are often excellent, exceeding 90%. researchgate.net
Catalytic Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as formic acid or hydrazine, in the presence of a metal catalyst like palladium on carbon (Pd/C). niscpr.res.inniscpr.res.in These conditions are typically mild and highly selective for the reduction of the nitro group. The ester functionality is generally stable under these neutral to slightly acidic conditions.
Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and the ester, milder hydrides or modified systems can achieve selectivity.
A study demonstrated the successful reduction of various ester-substituted nitroarenes using a NaBH₄-FeCl₂ system, affording the corresponding anilines in high yields. researchgate.net This protocol is practical and applicable to a wide range of substrates, including those with different ester groups and substitution patterns on the aromatic ring. researchgate.net
| Nitroarene Substrate | Reducing System | Product | Yield (%) |
| Methyl 4-nitrobenzoate | NaBH₄-FeCl₂ | Methyl 4-aminobenzoate (B8803810) | 93 |
| Ethyl 4-nitrobenzoate | NaBH₄-FeCl₂ | Ethyl 4-aminobenzoate | 96 |
| Isopropyl 4-nitrobenzoate | NaBH₄-FeCl₂ | Isopropyl 4-aminobenzoate | 91 |
| This table showcases the high efficiency and selectivity of the NaBH₄-FeCl₂ system for the reduction of the nitro group in various 4-nitrobenzoate esters. researchgate.net |
The successful application of these methods to various alkyl 4-nitrobenzoates strongly suggests that the nitro group of this compound can be selectively reduced to 3-methylbutyl 4-aminobenzoate in high yield, preserving the ester linkage.
Catalytic Reduction Methodologies
The reduction of the nitro group is a fundamental transformation in organic chemistry, providing a primary route to aromatic amines. In the context of this compound, this transformation converts the electron-withdrawing nitro group into an electron-donating amino group, yielding 3-methylbutyl 4-aminobenzoate. This process is most effectively achieved through catalytic hydrogenation, which offers high chemoselectivity, ensuring the nitro group is reduced without affecting the ester functionality or the aromatic ring. nih.govacs.org
The catalytic reduction of nitroarenes can proceed through two main pathways: a direct route involving nitroso and hydroxylamine (B1172632) intermediates, or an indirect condensation route forming azoxy, azo, and hydrazo compounds before yielding the final aniline. nih.gov For most heterogeneous catalytic systems, the direct pathway is favored. nih.govlboro.ac.uk The general mechanism involves the sequential reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamine (NHOH), and finally to the amine (NH₂). acs.org
A variety of metal catalysts are effective for this transformation, with palladium, platinum, nickel, and gold being the most prominent. acs.orglboro.ac.uk Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the hydrogenation of nitroarenes under hydrogen gas (H₂). acs.org Platinum-based catalysts, such as platinum oxide (PtO₂), are also highly effective, often under mild conditions. acs.orglboro.ac.uk
Recent research has also focused on developing catalysts based on more abundant and less expensive base metals, like iron and cobalt, as well as novel nanomaterials. nih.govnih.gov Gold nanoparticles (AuNPs) supported on materials like titanium dioxide (TiO₂) have shown excellent activity and selectivity in the transfer hydrogenation of nitro compounds, using hydrogen donors like triethylsilane (Et₃SiH). nih.gov These methods are notable for their tolerance of other reducible functional groups. nih.gov Similarly, iron-based catalysts have been developed for the selective hydrogenation of nitroarenes under relatively mild conditions. nih.gov
The choice of catalyst and reaction conditions allows for fine-tuning the selectivity of the reduction. For instance, in the presence of other reducible groups, specific catalysts can be chosen to selectively target the nitro group. nih.govresearchgate.net The reduction of various 4-nitrobenzoate esters has been successfully demonstrated using different systems, indicating that these methodologies are broadly applicable to this compound. orgsyn.orggoogle.com
Interactive Table: Catalytic Systems for Nitroarene Reduction
| Catalyst System | Hydrogen Source | Typical Substrate | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pd/C | H₂ | Nitroarenes | Highly common and efficient method. | acs.org |
| PtO₂ (Adams' catalyst) | H₂ | Nitroarenes | Effective catalyst, often used for complete reductions. | acs.orglboro.ac.uk |
| Au/TiO₂ | Et₃SiH (Transfer Hydrogenation) | Multifunctional Nitroarenes | High chemoselectivity, tolerates other reducible groups. | nih.gov |
| Mn-based complex | H₂ | Nitroarenes | Air- and moisture-stable base-metal catalyst operating under mild conditions. | nih.gov |
| Fe/NH₄Cl | Metal/Acid | Nitroarenes | A classic, reliable method for nitro group reduction. | acs.org |
| Indium/NH₄Cl | Metal/Salt | Ethyl 4-nitrobenzoate | Selective reduction performed in aqueous ethanol. | orgsyn.org |
Oxidation Reactions and Processes
This section explores oxidation reactions where the ester functional group is a key component of the system, either as the target product of oxidation or as a present functionality in a molecule undergoing oxidative transformation.
The formation of esters via the direct oxidative coupling of alcohols using molecular oxygen (O₂) as the terminal oxidant is a green and atom-economical process. mdpi.comresearchgate.net This transformation, known as oxidative esterification, typically involves the oxidation of a primary alcohol to an aldehyde, which then reacts with a second alcohol molecule (which can be the same or different) to form a hemiacetal intermediate. This intermediate is subsequently oxidized to the final ester product. mdpi.com Water is the only byproduct, making it an environmentally benign method. rsc.org
A range of heterogeneous and homogeneous catalysts have been developed to facilitate this reaction. Noble metal catalysts, particularly those based on palladium (Pd), gold (Au), and ruthenium (Ru), are highly effective. mdpi.comrsc.org For instance, gold nanoparticles have been shown to be versatile bifunctional catalysts for this transformation. mdpi.com Heterogeneous catalysts combining palladium with promoters like bismuth (Bi) and tellurium (Te) on a carbon support have demonstrated high activity and broad substrate scope for the aerobic oxidative esterification of primary alcohols to their corresponding methyl esters. acs.orgorganic-chemistry.org
Cobalt-based heterogeneous catalysts have also emerged as an earth-abundant and reusable alternative for the oxidative esterification of alcohols under mild, ambient conditions. mdpi.com These systems often show good tolerance for various functional groups. mdpi.com The general mechanism involves the initial oxidation of a primary alcohol to an aldehyde, which is considered the rate-determining step in some systems. mdpi.comrsc.org
While this compound is the product of an esterification rather than a substrate for one, understanding these oxidative processes is crucial. The conditions used for oxidative esterification highlight the general stability of the ester functional group. In these systems, the alcohol is the reactive species, and the newly formed ester is stable under the oxidative conditions required for the conversion.
Interactive Table: Catalytic Systems for Aerobic Oxidative Esterification of Alcohols
| Catalyst System | Oxidant | Alcohol Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| Co-N-Si/AC | O₂ (air) | Benzylic and Aliphatic Alcohols | Earth-abundant, reusable cobalt catalyst; operates under mild conditions. | mdpi.com |
| PdBiTe/C | O₂ | Primary Alcohols | Highly active heterogeneous catalyst; Bi and Te act as synergistic promoters. | acs.orgorganic-chemistry.org |
| Au/β-Ga₂O₃ | O₂ | Alcohols, Aldehydes | Versatile bifunctional catalyst for various oxidative transformations into esters. | mdpi.com |
| Ru-Cluster | O₂ (air) | Primary and Secondary Alcohols | Homogeneous catalyst active for oxidation to aldehydes, with some ester formation from primary alcohols. | scirp.org |
| ABNO@PMO-IL-Br | O₂ | Primary Aliphatic Alcohols | Metal-free catalyst system enabling the self-esterification of primary aliphatic alcohols. | rsc.org |
Oxidative kinetic resolution (OKR) is a powerful strategy for separating enantiomers of a racemic secondary alcohol. researchgate.net The method relies on the enantioselective oxidation of one enantiomer to the corresponding ketone, leaving the unreacted, slower-reacting alcohol enantiomer in high enantiomeric excess. nih.gov Molecular oxygen is often used as the terminal oxidant, making this an attractive and sustainable process. researchgate.netnih.gov
Palladium-based catalysts are among the most well-developed for this purpose. researchgate.net A common catalytic system involves a palladium(II) source and a chiral ligand, with (-)-sparteine (B7772259) being a frequently used example. nih.govacs.org The proposed mechanism for these palladium-catalyzed oxidations involves the formation of a diastereomeric palladium-alkoxide intermediate. The difference in the rate of β-hydride elimination from these diastereomeric complexes leads to the kinetic resolution. nih.govacs.org
The ester group in a molecule like this compound is generally not reactive under the conditions used for the oxidative kinetic resolution of secondary alcohols. This chemoselectivity allows for the resolution of racemic alcohols in molecules that also contain ester functionalities. For example, studies have demonstrated the successful oxidative kinetic resolution of hydroxyesters, where the alcohol is selectively oxidized without affecting the ester group. nih.gov
The efficiency of the resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting versus the slow-reacting enantiomer (s = k_fast / k_slow). High selectivity factors are desirable for achieving high enantiomeric excess with good yield. nih.gov Various transition metals, including ruthenium (Ru), vanadium (V), and iridium (Ir), have also been employed in catalysts for the oxidative kinetic resolution of alcohols. researchgate.netresearchgate.net
Interactive Table: Catalytic Systems for Oxidative Kinetic Resolution of Secondary Alcohols
| Catalyst System | Chiral Ligand | Oxidant | Substrate Type | Key Insight | Reference(s) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (-)-Sparteine | O₂ (air) | Benzylic, Allylic Alcohols | A well-developed system; mechanism involves a key Pd-alkoxide intermediate. | researchgate.netnih.govacs.org |
| Ru-salen complexes | Salen-type ligands | O₂ (air) | Secondary Alcohols | Ruthenium-based alternative for aerobic OKR. | researchgate.netresearchgate.net |
| Ir/Fe cooperative catalysis | Chiral diamine | (Internal) | Racemic Primary Amino Alcohols | Achieves dynamic kinetic resolution via enantioselective oxidation/reduction cycles. | chinesechemsoc.org |
| Planar-chiral Fe complex | DMAP analogue | Acetic Anhydride (B1165640) | Unsaturated Alcohols | Not an oxidative resolution, but a highly selective kinetic resolution via acylation (ester formation). | acs.org |
Spectroscopic Analysis and Structural Elucidation of 3 Methylbutyl 4 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of molecular structure.
The ¹H NMR spectrum of 3-methylbutyl 4-nitrobenzoate (B1230335) provides information on the chemical environment of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the nitro-substituted benzene (B151609) ring appear as two distinct multiplets. The protons ortho to the nitro group are observed as a multiplet in the range of δ 8.31–8.26 ppm, while the protons meta to the nitro group appear as a multiplet between δ 8.23–8.18 ppm. doi.org
The protons of the 3-methylbutyl group exhibit characteristic signals. The two protons on the carbon adjacent to the ester oxygen (–O–CH₂–) appear as a triplet at approximately 4.50 ppm. The two protons on the next carbon in the chain (–CH₂–) are observed as a triplet around 2.52 ppm. The methyl groups attached to the third carbon of the butyl chain appear as a singlet at 1.83 ppm. Additionally, the single proton on the third carbon (–CH–) is represented by a singlet at 4.86 ppm, and another singlet at 4.82 ppm is also observed. doi.org
| Chemical Shift (δ) in ppm | Multiplicity | Proton Assignment |
|---|---|---|
| 8.31–8.26 | m | Aromatic protons (ortho to NO₂) |
| 8.23–8.18 | m | Aromatic protons (meta to NO₂) |
| 4.86 | s | -CH- proton in butyl chain |
| 4.82 | s | Proton in butyl chain |
| 4.50 | t | -O-CH₂- protons |
| 2.52 | t | -CH₂- protons |
| 1.83 | s | -CH₃ protons |
The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon framework of the molecule. The carbonyl carbon of the ester group is typically found at a chemical shift of approximately 164.7 ppm. doi.org The carbon atoms of the aromatic ring show distinct signals due to the electronic effects of the nitro and ester groups. The carbon atom attached to the nitro group (C-NO₂) appears at around 150.6 ppm, while the carbon attached to the ester group (C-COO) is observed at about 135.8 ppm. doi.org The other aromatic carbons resonate at approximately 141.4 ppm, 130.7 ppm, and 123.6 ppm. doi.org
For the 3-methylbutyl portion of the molecule, the carbon attached to the ester oxygen (–O–CH₂) has a chemical shift of around 64.0 ppm. The adjacent methylene (B1212753) carbon (–CH₂–) appears at approximately 36.8 ppm, and the methyl carbons (–CH₃) are found at about 25.5 ppm. doi.org An additional signal at 112.8 ppm is also observed. doi.org
| Chemical Shift (δ) in ppm | Carbon Assignment |
|---|---|
| 164.7 | C=O (Ester) |
| 150.6 | Aromatic C-NO₂ |
| 141.4 | Aromatic C |
| 135.8 | Aromatic C-COO |
| 130.7 | Aromatic C |
| 123.6 | Aromatic C |
| 112.8 | Carbon in butyl chain |
| 64.0 | -O-CH₂- |
| 36.8 | -CH₂- |
| 25.5 | -CH₃ |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak is observed around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. doi.org The presence of the nitro group (–NO₂) is confirmed by two strong bands at approximately 1526 cm⁻¹ (asymmetric stretching) and 1352 cm⁻¹ (symmetric stretching). doi.org
The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, with a band observed at 3080 cm⁻¹. doi.org The aliphatic C-H stretching from the 3-methylbutyl group appears at 2970 cm⁻¹. doi.org The C-O stretching vibrations of the ester linkage are found in the region of 1266 cm⁻¹ and 1104 cm⁻¹. doi.org Additionally, a band at 1609 cm⁻¹ can be attributed to the C=C stretching of the aromatic ring. doi.org Other notable peaks include those at 1014 cm⁻¹ and 874 cm⁻¹. doi.org
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely available in the provided search results, related compounds show characteristic peaks. For instance, the symmetric stretching of the nitro group, which is strong in the Raman spectrum, would be expected. The aromatic ring vibrations and the C=O stretch of the ester would also be observable.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 237.25 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass for the sodium adduct [M+Na]⁺ of this compound (C₁₂H₁₅NNaO₄) is 258.0730, with an experimental value found at 258.0737. doi.org
Common fragmentation patterns for esters include the cleavage of the C-O bond adjacent to the carbonyl group. This can lead to the formation of a 4-nitrobenzoyl cation (m/z 150) and a 3-methylbutyl radical. Another possible fragmentation is the loss of the alkoxy group, resulting in the 4-nitrobenzoic acid ion (m/z 167) or its fragments. The isobutyl group can also undergo fragmentation, leading to the loss of smaller neutral molecules. libretexts.org
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential in the synthesis and analysis of this compound for its isolation from reaction mixtures and the critical assessment of its purity. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as resolving enantiomers in chiral chromatography.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. For this compound, GC is a suitable method to determine its purity. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. Purity assessments by GC for related nitrobenzoate esters have been reported to achieve high levels of accuracy. For instance, the purity of methyl 3-methyl-4-nitrobenzoate has been determined to be greater than or equal to 96.0% and 98.0% in different commercial samples, showcasing the utility of GC in quality control. thermofisher.comtcichemicals.com
While standard GC is effective for purity analysis, it cannot separate enantiomers. For chiral compounds, chiral gas chromatography is the method of choice. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.netchromatographyonline.comgcms.cz The most common CSPs for GC are based on modified cyclodextrins. researchgate.netuni-muenchen.de The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. uni-muenchen.de The efficiency of chiral GC separations is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and the nature of the carrier gas. chromatographyonline.com Lower elution temperatures generally lead to greater selectivity differences between enantiomers. chromatographyonline.com
For the analysis of chiral esters, chiral GC has proven to be a valuable tool. The separation of enantiomers of compounds structurally similar to this compound, such as ethyl-2-methylbutyrate, has been successfully achieved using columns with derivatized β-cyclodextrins. gcms.cz The selection of the appropriate chiral column is critical, as different phases exhibit unique selectivities for different classes of compounds. gcms.czchromatographyonline.com
Table 1: GC and Chiral GC Parameters for Analysis of Related Compounds
| Parameter | Gas Chromatography (GC) | Chiral Gas Chromatography |
| Analyte Type | Volatile Compounds | Enantiomers of Volatile Compounds |
| Stationary Phase | Standard (e.g., Polysiloxane) | Chiral (e.g., Derivatized Cyclodextrin) researchgate.netuni-muenchen.de |
| Typical Application | Purity Assessment | Enantiomeric Separation researchgate.net |
| Example Analytes | Methyl 3-methyl-4-nitrobenzoate thermofisher.comtcichemicals.com | Ethyl-2-methylbutyrate, Limonene gcms.cz |
| Key Principle | Separation by boiling point and polarity | Differential interaction with a chiral stationary phase researchgate.netuni-muenchen.de |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In the context of this compound, HPLC is an invaluable tool for monitoring reaction progress, isolating the final product, and assessing its purity with high precision.
The separation in HPLC is achieved by injecting a sample into a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. The choice of stationary and mobile phases is critical for effective separation. For nitrobenzoate esters, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., octadecylsilane (B103800), C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. researchgate.net
Detailed HPLC methods have been developed for the analysis of related nitroaromatic compounds. For example, the purity of ethyl 4-nitrobenzoate has been determined to be as high as 99.2% using HPLC. google.com In another study, a stability-indicating HPLC method was developed for 4-bromomethyl-3-nitrobenzoic acid, a related nitro compound. researchgate.net The chromatographic separation was achieved on an octadecylsilane column with a mobile phase of methanol–water (80:20, v/v) adjusted to pH 4.0, at a flow rate of 0.7 mL/min, with UV detection at 271 nm. researchgate.net This method was validated for precision, accuracy, linearity, and specificity, demonstrating the robustness of HPLC for quantitative analysis of such compounds. researchgate.net
Chiral HPLC is the premier method for the enantioseparation of a wide range of compounds and can also be applied to this compound if it were synthesized in a chiral form. Chiral HPLC utilizes a chiral stationary phase (CSP) to resolve enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chromatographyonline.com The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. The composition of the mobile phase and the column temperature are key parameters that can be optimized to improve resolution. chromatographyonline.com
Table 2: HPLC Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Value | Reference |
| Compound | 4-bromomethyl-3-nitrobenzoic acid | researchgate.net |
| Column | Octadecylsilane (C18) | researchgate.net |
| Mobile Phase | Methanol–water (80:20, v/v), pH 4.0 | researchgate.net |
| Flow Rate | 0.7 mL/min | researchgate.net |
| Detection | UV at 271 nm | researchgate.net |
| Temperature | 30°C | researchgate.net |
| Purity Achieved (Ethyl 4-nitrobenzoate) | 99.2% | google.com |
Computational and Theoretical Chemistry of 3 Methylbutyl 4 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for understanding the geometry, electronic distribution, and reactivity of 3-methylbutyl 4-nitrobenzoate (B1230335).
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. oup.com For a molecule like 3-methylbutyl 4-nitrobenzoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. wuxibiology.com
The geometry of this compound is characterized by the planar p-nitrobenzoate group attached to the flexible 3-methylbutyl (isopentyl) chain. The dihedral angles between the nitro group, the benzene (B151609) ring, and the ester group are key parameters determined during optimization. For a related compound, methyl 4-hydroxy-3-nitrobenzoate, the nitro and methyl ester groups lie close to the plane of the benzene ring. alfa-chemistry.com Similar planarity of the nitrobenzoate moiety is expected for the title compound, which influences its electronic properties and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. ijarset.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. chalcogen.ro A smaller gap generally suggests higher reactivity.
For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and any electron-donating groups, while the LUMO is predominantly centered on the electron-withdrawing nitro group. In the case of this compound, the HOMO would be expected to have significant contributions from the benzene ring and the ester oxygen atoms, while the LUMO would be concentrated on the nitrobenzene (B124822) moiety.
Table 1: Representative Frontier Molecular Orbital Energies of a Nitroaromatic Compound
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Methyl 4-nitrobenzoate | -7.5 | -2.5 | 5.0 |
Note: The values in this table are representative and are based on typical DFT calculation results for similar compounds. Actual values may vary depending on the computational method and basis set used.
Electrostatic Potential Mapping and Dipole Moment Calculations
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These areas are rich in electrons and are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potential.
Table 2: Representative Calculated Dipole Moment
| Compound | Dipole Moment (μ) in Debye |
| Methyl 4-nitrobenzoate | 3.48 |
Note: This value is an experimental value for methyl 4-nitrobenzoate and is expected to be similar for this compound. stenutz.eu
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.gov For this compound, a key reaction is hydrolysis, which can be catalyzed by either acid or base.
Theoretical studies on the hydrolysis of esters have elucidated the mechanisms involved. For instance, the acid-catalyzed hydrolysis of methyl acetate (B1210297) has been shown to proceed via a two-step AAC2 mechanism, involving a tetrahedral intermediate. colab.ws The activation energies for the formation and decomposition of this intermediate can be calculated, revealing the rate-determining step of the reaction. colab.ws Similarly, base-catalyzed hydrolysis of aryl esters is understood to occur through a concerted mechanism involving simultaneous addition and elimination steps. acs.org
Computational investigations of these reaction mechanisms for nitrobenzoate esters would involve mapping the potential energy surface to locate the transition state structures. The geometry and energy of these transition states provide critical information about the reaction kinetics. For example, in the base-catalyzed hydrolysis of an ester, the transition state would feature a partially formed bond between the nucleophile (e.g., hydroxide (B78521) ion) and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the leaving group (the 3-methylbutoxy group). The calculated activation energy for this transition state would be a key predictor of the reaction rate.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Nitrobenzoate Esters
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.govnih.gov These models are widely used in environmental science and toxicology to predict the properties of chemicals without the need for extensive experimental testing. nih.govnih.gov
For nitrobenzoate esters, QSAR models can be developed to predict properties such as their rate of hydrolysis or their toxicity. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Common descriptors include those related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, atomic charges), and steric parameters. scielo.br
Several QSAR studies have been conducted on nitroaromatic compounds, revealing the key structural features that govern their toxicity. oup.comdergipark.org.tr For instance, the toxicity of nitrobenzenes has been correlated with descriptors such as the lowest unoccupied molecular orbital energy (ELUMO) and the logarithm of the octanol-water partition coefficient (log Kow). nih.gov
In the context of nitrobenzoate esters, a QSAR model for hydrolysis rate might include descriptors such as the pKa of the leaving alcohol, steric parameters describing the size of the alkyl group, and electronic parameters related to the stability of the transition state.
Table 3: Representative Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor | Description | Relevance to Reactivity/Toxicity |
| log Kow | Octanol-water partition coefficient | Measures hydrophobicity, affecting bioavailability and transport. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ease of accepting an electron, often involved in toxic mechanisms. |
| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions and solubility. |
| Molecular Volume | A measure of the size of the molecule | Steric effects can influence binding to biological targets or accessibility for reaction. |
Note: This table provides examples of descriptors commonly used in QSAR studies of nitroaromatic compounds. nih.govscielo.br
Advanced Research Directions and Applications of 3 Methylbutyl 4 Nitrobenzoate
Role as a Key Intermediate in Multistep Organic Synthesis
Nitrobenzoate esters like 3-methylbutyl 4-nitrobenzoate (B1230335) are valuable intermediates in organic synthesis due to their two primary reactive sites: the nitro group and the ester group. The aromatic nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, which is a versatile precursor for the construction of a wide array of more complex molecules. The ester functional group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during other synthetic transformations.
The precursor acid, 3-methyl-4-nitrobenzoic acid, is a well-established intermediate in the pharmaceutical industry. It is a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. chemicalbook.comgoogle.compatsnap.com In a multistep synthesis, the carboxylic acid of 3-methyl-4-nitrobenzoic acid is often protected as an ester to allow for selective reactions elsewhere on the molecule. The ester can then be hydrolyzed in a later step to reveal the carboxylic acid. This strategy highlights the role of nitrobenzoate esters as critical components in the synthesis of pharmaceutically active compounds. guidechem.com
The general synthetic utility is rooted in these transformations:
Reduction of Nitro Group: The nitro group can be converted to an amine (-NH2), which is a key functional group for forming amides, imines, and for building heterocyclic rings.
Hydrolysis of Ester Group: The ester can be hydrolyzed back to a carboxylic acid, a crucial functional group for various coupling reactions.
These reactions allow chemists to use nitrobenzoate esters as a stable platform to perform other chemical modifications before revealing the more reactive amine and carboxylic acid functionalities when needed.
Exploration in the Development of Functional Organic Molecules
Research has extended into creating derivatives of the nitrobenzoate structure to develop new functional molecules with specific biological activities. A notable study investigated a series of 3-methyl-4-nitrobenzoate derivatives as potential antifungal agents against several strains of Candida, an opportunistic pathogen of significant clinical importance. researchgate.net
In this research, eleven different ester derivatives of 3-methyl-4-nitrobenzoic acid were synthesized and evaluated. The study found that the antifungal activity varied depending on the specific ester group and the fungal strain being tested. Two compounds, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, showed significant antifungal activity against C. guilliermondii. researchgate.net The findings suggest that the nitrobenzoate scaffold is a promising starting point for the development of new antifungal drugs.
The table below summarizes the notable findings from this study, highlighting the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth.
| Compound | Fungal Strain | MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 31 |
Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives as antifungal candidates. researchgate.net
In-silico modeling studies further suggested that the most active compound, pentyl 3-methyl-4-nitrobenzoate, interacts with the thymidylate kinase (TMPK) protein, which has been identified as a potential molecular target for antifungal agents. researchgate.net This line of research demonstrates a clear application of nitrobenzoate esters in medicinal chemistry and drug discovery.
Future Perspectives in Sustainable Chemical Synthesis of Nitrobenzoate Esters
The industrial synthesis of esters and nitroaromatic compounds has traditionally relied on methods that generate significant chemical waste, particularly from the use of strong, corrosive mineral acids like sulfuric acid as catalysts. mdpi.com Future perspectives are focused on developing more sustainable and environmentally friendly "green chemistry" approaches.
For the esterification step to produce compounds like 3-methylbutyl 4-nitrobenzoate, a key area of innovation is the replacement of liquid acid catalysts with solid acid catalysts. mdpi.com Solid acids, such as those based on zirconium or titanium oxides, offer several advantages:
Recoverability: They can be easily filtered out of the reaction mixture and reused, reducing waste and cost.
Reduced Corrosion: They are less corrosive to equipment than strong liquid acids.
Simplified Purification: The final product is not contaminated with acid, simplifying the workup process and reducing the need for large volumes of water for washing. mdpi.com
For the synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, sustainable methods are also being explored. One approach involves using dilute nitric acid as an oxidant instead of more hazardous and costly heavy-metal-based oxidizing agents like potassium permanganate (B83412) or potassium dichromate. google.com This method not only improves the cleanliness of the reaction but also allows for the recycling of the generated waste acid, significantly reducing the environmental impact. google.com
Innovation in Catalytic Systems for Nitrobenzoate Chemistry
Innovation in catalysis is central to improving the synthesis of nitrobenzoate esters. Beyond the use of solid acids for esterification, new catalytic systems are being developed for the nitration step, which is the introduction of the nitro group onto the aromatic ring.
Traditionally, nitration is performed using a hazardous mixture of concentrated nitric acid and sulfuric acid. chegg.comrsc.org Modern research focuses on developing cleaner and more selective catalytic systems.
Recyclable Catalysts: One "Green Chemistry" alternative involves using recyclable catalysts like ytterbium triflate to generate the active nitronium ion electrophile. The catalyst can be recovered at the end of the reaction, aligning with the principles of sustainable chemistry. chegg.com
Alternative Promoters: Another innovative approach replaces sulfuric acid with acetic anhydride (B1165640) as a catalyst or promoter for nitration. This method has been shown to improve reaction selectivity and yield while avoiding the production of large amounts of acidic wastewater, thereby reducing environmental pollution and production costs. google.com
The table below outlines some of the innovative catalytic systems being explored for the key reactions involved in synthesizing nitrobenzoate esters.
| Reaction Step | Traditional Catalyst | Innovative Catalytic System | Advantages |
| Esterification | Sulfuric Acid (H₂SO₄) | Zr/Ti Solid Acid Catalysts | Recoverable, less corrosive, simplified purification. mdpi.com |
| Nitration | Sulfuric Acid (H₂SO₄) | Ytterbium Triflate | Recyclable, green chemistry alternative. chegg.com |
| Nitration | Sulfuric Acid (H₂SO₄) | Acetic Anhydride | Improved selectivity, reduced acid waste. google.com |
| Precursor Oxidation | Potassium Permanganate | Cobalt Acetate (B1210297) / Air | Uses air as the oxidant, milder conditions. patsnap.com |
These advancements in catalysis are crucial for making the production of valuable chemical intermediates like this compound more efficient, cost-effective, and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 3-methylbutyl 4-nitrobenzoate, and how do they resolve structural ambiguities?
- Methodology :
- 1H and 13C NMR : Use deuterated solvents (e.g., CDCl₃) to identify ester carbonyl signals (δ ~165–170 ppm for 13C) and nitro group effects on aromatic proton splitting patterns. Compare with analogous compounds like methyl 4-fluoro-3-nitrobenzoate (δ 8.5–8.7 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular ion peaks (e.g., m/z 237.23 for C₁₁H₁₁NO₅) and fragmentation patterns, particularly cleavage of the ester bond .
Q. How can researchers optimize esterification conditions for synthesizing this compound?
- Methodology :
- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) for direct esterification of 4-nitrobenzoic acid with 3-methylbutanol. Monitor reaction progress via TLC or in situ FTIR for carbonyl ester formation.
- Distillation Parameters : Based on ethyl 4-nitrobenzoate protocols, design a rectification column with theoretical plate numbers ≥8 and reflux ratios ~0.92 to achieve >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons.
- Waste Disposal : Segregate nitro-containing waste and collaborate with certified waste management services to prevent environmental contamination, as outlined for 3-bromo-4-chlorobenzoic acid .
Advanced Research Questions
Q. How can crystallographic data resolve hydrogen-bonding patterns in this compound crystals?
- Methodology :
- SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonds (e.g., nitro-O⋯H interactions). Graph-set analysis (e.g., R₂²(8) motifs) can classify intermolecular networks .
- Thermal Analysis : Pair with DSC/TGA to correlate hydrogen-bond stability with melting points (e.g., mp ~57°C for ethyl 4-nitrobenzoate analogs) .
Q. What experimental strategies identify microbial degradation pathways for this compound?
- Methodology :
- Induction Studies : Grow Pseudomonas putida strains on 4-nitrobenzoate analogs and monitor oxygen uptake rates (e.g., >5 µmol O₂/min/mg protein in induced cells) .
- Metabolite Profiling : Use HPLC and GC-MS to detect intermediates like 4-hydroxylaminobenzoate or protocatechuate, as observed in 4-nitrobenzoate catabolism .
Q. How do nitro group positioning and alkyl chain length influence the compound’s physicochemical properties?
- Methodology :
- Comparative Synthesis : Synthesize analogs (e.g., methyl, ethyl, and butyl esters) and measure logP (octanol-water partition coefficients) via shake-flask methods.
- Thermodynamic Analysis : Use heat balance equations (e.g., ΔHvap = 35–40 kJ/mol for similar esters) to model distillation efficiency .
Q. What computational tools predict the mutagenic potential of this compound?
- Methodology :
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models trained on nitroaromatic mutagenicity data (e.g., Ames test results from Salmonella assays) .
- In Silico Docking : Simulate interactions with bacterial nitroreductases to predict reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
